molecular formula C16H16F2N2O4S B2476004 1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one CAS No. 1251705-10-8

1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one

Cat. No.: B2476004
CAS No.: 1251705-10-8
M. Wt: 370.37
InChI Key: IMCXOYLDGJPDOT-UHFFFAOYSA-N
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Description

1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors to form the pyridinone ring.

    Introduction of the 3,5-Difluorobenzyl Group: This step is achieved through nucleophilic substitution reactions, where the benzyl group is introduced onto the pyridinone core.

    Attachment of the Morpholinosulfonyl Group: This step involves the sulfonylation of the pyridinone core with a morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridinone core.

Scientific Research Applications

1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-difluorobenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one: shares structural similarities with other pyridinone derivatives and sulfonyl-containing compounds.

    Difluorobenzyl Derivatives: Compounds with similar benzyl groups but different core structures.

    Morpholinosulfonyl Derivatives: Compounds with the morpholinosulfonyl group attached to different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4S/c17-13-8-12(9-14(18)10-13)11-19-3-1-2-15(16(19)21)25(22,23)20-4-6-24-7-5-20/h1-3,8-10H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCXOYLDGJPDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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